DiBoc TACD

Bifunctional chelator synthesis Regioselective N-alkylation Polyazamacrocycle functionalization

Researchers seeking to functionalize the [12]aneN₃ macrocycle often face non-selective polyalkylation with unprotected TACD, yielding complex mixtures. DiBoc TACD resolves this by providing a single unprotected N9 amine orthogonal to two Boc-protected nitrogens. - Enables clean, high-yield monoalkylation without statistical mixtures or deprotection/reprotection cycles. - Established precursor for site-specific NOTA bifunctional chelators and binucleating metalloenzyme models. - Consistent ≥95% purity ensures reproducible metal complexation for IND-enabling preclinical imaging studies.

Molecular Formula C19H37N3O4
Molecular Weight 371.5 g/mol
CAS No. 174192-40-6
Cat. No. B183450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiBoc TACD
CAS174192-40-6
Synonymsbis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate
Molecular FormulaC19H37N3O4
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C
InChIInChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3
InChIKeyVQZOHTBLIFUGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DiBoc TACD: Macrocyclic Building Block


DiBoc TACD (CAS 174192-40-6) is a diprotected macrocyclic polyamine derivative, specifically di-tert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate . The compound consists of a 12-membered 1,5,9-triazacyclododecane ([12]aneN₃) core bearing two Boc (tert-butoxycarbonyl) protecting groups at the 1- and 5-positions, leaving the nitrogen at position 9 unprotected . This regioselective protection pattern enables subsequent mono-N-alkylation at the free amine site without competing reactions at the protected nitrogens . DiBoc TACD serves as a critical synthetic intermediate en route to NOTA-type bifunctional chelators, binucleating ligands, and metal coordination scaffolds for imaging and therapeutic applications .

DiBoc TACD: Why Alternatives Fail


Attempting to substitute DiBoc TACD with fully unprotected 1,5,9-triazacyclododecane (TACD, CAS 294-80-4) or alternative Boc-protected macrocycles (e.g., cis/trans-diboc cyclam isomers, triboc cyclen) introduces substantial synthetic inefficiencies and purity challenges. Unprotected TACD, possessing three chemically equivalent secondary amines, undergoes non-selective polyalkylation upon reaction with electrophiles, yielding complex statistical mixtures that require extensive chromatographic separation . Conversely, tri-Boc-protected cyclen (CAS 170161-27-0) offers no free amine handle for initial conjugation, necessitating a deprotection step prior to any selective functionalization [1]. DiBoc TACD uniquely presents a single unprotected secondary amine (N9) orthogonal to two Boc-protected nitrogens, enabling clean monoalkylation in the first synthetic step without deprotection/reprotection cycles . Substitution with structurally dissimilar cyclam-based di-Boc isomers (e.g., 1,4-diboc cyclam or 1,8-diboc cyclam) alters ring size (14-membered versus 12-membered) and nitrogen geometry, fundamentally changing the resulting metal complex stability constants and pharmacokinetic profiles of downstream conjugates [2].

DiBoc TACD Differentiation Evidence


Monoalkylation Selectivity Efficiency

DiBoc TACD enables exclusive mono-N-alkylation at the unprotected N9 position with dibromoxylene electrophiles in a single step, affording the meta- and para-bridged bis-macrocycle dimers without formation of polyalkylated byproducts . In contrast, unprotected 1,5,9-triazacyclododecane (TACD) reacts with the same electrophiles to produce a complex mixture of mono-, di-, and tri-alkylated regioisomers, requiring multiple chromatographic steps and reducing overall isolated yields by approximately 40-60% .

Bifunctional chelator synthesis Regioselective N-alkylation Polyazamacrocycle functionalization

Purity: Commercial vs. In-House Synthesis

Commercially sourced DiBoc TACD (CheMatech Catalogue C079) is supplied with a purity specification of ≥95% as determined by HPLC and/or ¹H NMR . In contrast, literature procedures for in-house Boc protection of TACD yield a mixture of di-Boc and tri-Boc products that co-elute under standard flash chromatography conditions, producing material of variable purity (typically 70-85%) prior to additional purification [1]. Procurement of pre-qualified DiBoc TACD eliminates this purification burden.

Analytical chemistry QC release specification Procurement grade comparison

Regioisomer Purity: Single Isomer vs. Mixture

DiBoc TACD is a single, defined regioisomer with Boc protection at the 1- and 5-positions of the 12-membered [12]aneN₃ ring, as confirmed by ¹H NMR and ¹³C NMR . In contrast, Boc protection of the 14-membered cyclam macrocycle (1,4,8,11-tetraazacyclotetradecane) with Boc₂O produces an inseparable mixture of three di-N-Boc regioisomers (1,4-; 1,8-; and 1,11-diboc cyclam) that co-migrate under all standard flash chromatography solvent systems [1]. This isomeric mixture cannot be resolved into single compounds without further derivatization, introducing structural ambiguity into downstream metal complexes.

Macrocyclic ligand design Isomer purity Metal complex characterization

Boc Deprotection Kinetics Comparison

Both Boc protecting groups on DiBoc TACD are quantitatively cleaved within 1 hour upon treatment with 6 M HCl or neat trifluoroacetic acid (TFA) in dichloromethane at room temperature, regenerating the fully unprotected 1,5,9-triazacyclododecane core . This rapid and complete deprotection contrasts with bulkier Boc-protected systems (e.g., tri-Boc cyclen derivatives) that may require extended reaction times (2-4 hours) or elevated temperatures (40-50°C) to achieve full deprotection [1].

Boc deprotection Synthetic workflow optimization Reaction kinetics

Lead Time: Catalog vs. Custom Synthesis

DiBoc TACD (CheMatech Catalogue C079) is maintained as a standard catalog item with a 2-week delivery lead time from European stock . In contrast, custom synthesis of analogous mono-benzyl-protected TACD derivatives (e.g., Mono-N-Benzyl TACD) requires 4-8 weeks for de novo production and purification [1]. This supply chain reliability is critical for time-sensitive radiopharmaceutical development programs.

Supply chain Procurement logistics Vendor comparison

Validated Precursor for Binucleating Ligands

DiBoc TACD has been explicitly employed as the selectively Boc-protected [12]aneN₃ precursor for synthesizing 2,6-bis(1,5,9-triazacyclododecan-9-ylmethyl)benzoate, a binucleating macrocyclic ligand used to prepare the first structurally characterized dicopper(II) complex of this ligand class [1]. This demonstrates validated utility in coordination chemistry applications that require regioselective macrocycle functionalization. No alternative Boc-protected [12]aneN₃ derivative with comparable commercial availability has been reported in the literature for this specific ligand synthesis.

Binucleating ligands Dicopper complexes Metalloenzyme models

DiBoc TACD Application Scenarios


NOTA-Type Chelators for Radiopharmaceuticals

DiBoc TACD serves as the key orthogonally protected intermediate for constructing 1,5,9-triazacyclododecane-N,N',N''-triacetic acid (DOTRA) and related NOTA-analogue bifunctional chelators [1]. The single unprotected N9 amine permits conjugation to targeting vectors (antibodies, peptides) via amide bond formation or click chemistry linkers, while the Boc-protected N1 and N5 positions remain inert until deprotection and subsequent carboxymethylation to install the final coordinating acetate arms . This sequential functionalization strategy yields site-specifically conjugated chelators with well-defined metal-binding pockets for stable radiometal complexation .

Dinuclear Complexes as Enzyme Mimetics

DiBoc TACD is the established precursor for synthesizing bis-macrocyclic binucleating ligands, such as 2,6-bis(1,5,9-triazacyclododecan-9-ylmethyl)benzoate, which form dicopper(II) complexes with well-defined Cu–Cu distances determined by ESR spectroscopy and molecular mechanics calculations [2]. These dinuclear complexes serve as structural and functional models for metalloenzymes including urease (dinickel active site) and carbonic anhydrase (monozinc active site mimicked by [12]aneN₃ zinc complexes) [3].

Orthogonal Protection Strategy

The 1,5-diBoc protection pattern of DiBoc TACD provides a unique orthogonal handle in multi-step synthetic sequences. The unprotected N9 can be alkylated with aromatic biselectrophiles (o-, m-, p-xylyl dibromides; anthracenyl derivatives) to yield bis-macrocycle dimers, after which the Boc groups are cleaved with TFA or 6 M HCl within 1 hour to expose the remaining amines for further functionalization . This stepwise discrimination of nitrogen atoms is not achievable with fully protected (tri-Boc) or fully unprotected starting materials .

MRI and PET Tracer Precursor Development

DiBoc TACD is positioned as a strategic building block for developing next-generation MRI contrast agents (Gd³⁺ complexes) and PET imaging tracers (⁶⁸Ga, ⁶⁴Cu complexes) based on the [12]aneN₃ framework . The compound's commercial availability with consistent purity (≥95%) and defined regioisomeric identity supports reproducible metal complexation stoichiometry and relaxivity measurements, which are essential for IND-enabling preclinical imaging studies .

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